Chemical properties of (R)-tert-Butyl pyrrolidin-3-yl carbonate
Chemical properties of (R)-tert-Butyl pyrrolidin-3-yl carbonate
An In-Depth Technical Guide to tert-Butyl (3R)-pyrrolidin-3-ylcarbamate: Properties, Synthesis, and Applications
Executive Summary: The five-membered pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its ability to introduce three-dimensional complexity and specific stereochemistry into drug candidates.[1] This guide provides a comprehensive technical overview of tert-butyl (3R)-pyrrolidin-3-ylcarbamate, a key chiral building block. While the topic requested was the "carbonate" analogue, this document focuses on the far more common and synthetically relevant "carbamate" derivative, often referred to as (R)-3-(Boc-amino)pyrrolidine. We will delve into its chemical and physical properties, spectroscopic signature, detailed synthetic protocols, reactivity, and critical applications in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Structural Elucidation
The pyrrolidine moiety is a saturated heterocycle that offers significant advantages in drug design, including improved solubility, metabolic stability, and the ability to form crucial interactions with biological targets.[1] tert-Butyl (3R)-pyrrolidin-3-ylcarbamate is a bifunctional molecule that combines this valuable scaffold with a strategically placed, protected amine.
Nomenclature Clarification: Carbamate vs. Carbonate
It is critical to distinguish between a carbamate and a carbonate. The requested topic, "(R)-tert-Butyl pyrrolidin-3-yl carbonate," implies a carbonate functional group (-O-C(=O)-O-). However, the prevalent and synthetically versatile building block used in pharmaceutical development is the carbamate isomer, tert-butyl (3R)-pyrrolidin-3-ylcarbamate, where a tert-butoxycarbonyl (Boc) group protects an amine at the 3-position. This guide focuses on the latter, as it is the compound of significant interest in the field.
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IUPAC Name: tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate[]
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Common Synonyms: (R)-3-(Boc-amino)pyrrolidine, (R)-tert-butyl pyrrolidin-3-ylcarbamate[3]
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CAS Number: 122536-77-0
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a building block is paramount for its effective use in synthesis and process development.
Physicochemical Data
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₂ | [] |
| Molecular Weight | 186.25 g/mol | [] |
| Appearance | White to light yellow solid powder/crystal | [][3] |
| Melting Point | ~50 °C | [3] |
| Boiling Point | 286.4 °C at 760 mmHg (Predicted) | [] |
| Density | 1.04 g/cm³ (Predicted) | [] |
| Solubility | Soluble in water and ethanol. | [3] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [3] |
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is characterized by a prominent singlet at approximately 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[4] The protons on the pyrrolidine ring typically appear as complex multiplets between 1.6 and 3.6 ppm.[4]
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¹³C NMR: The carbon spectrum will show characteristic peaks for the tert-butyl group (quaternary carbon around 80 ppm and methyl carbons around 28 ppm), and distinct signals for the carbons of the pyrrolidine ring.
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IR Spectroscopy: The infrared spectrum will display a strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carbamate group. A broad peak in the region of 3300-3400 cm⁻¹ indicates the N-H stretching of both the carbamate and the secondary amine in the ring.
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Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 187.14.
Synthesis and Experimental Protocols
The synthesis of tert-butyl (3R)-pyrrolidin-3-ylcarbamate typically involves the protection of a chiral pyrrolidine precursor. A common and efficient method is the reaction of (R)-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O).
Synthetic Workflow Diagram
The following diagram illustrates a typical synthetic pathway.
Caption: General workflow for the synthesis of (R)-tert-Butyl pyrrolidin-3-ylcarbamate.
Detailed Experimental Protocol
This protocol describes the mono-Boc protection of (R)-3-aminopyrrolidine. The choice of a biphasic system or an organic solvent with a base depends on the starting material (free base vs. salt).
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Reactor Setup: To a round-bottomed flask equipped with a magnetic stirrer, add (R)-3-aminopyrrolidine dihydrochloride (1.0 eq).
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Dissolution: Dissolve the starting material in a mixture of water and Tetrahydrofuran (THF) (e.g., 1:1 v/v). Cool the solution to 0 °C in an ice bath.
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Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) (2.2 eq) to neutralize the hydrochloride salt and create basic conditions.
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Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization to yield the pure tert-butyl (3R)-pyrrolidin-3-ylcarbamate as a white solid.
Chemical Reactivity and Applications
The utility of this molecule stems from its dual reactivity: the nucleophilic secondary amine within the pyrrolidine ring and the acid-labile Boc-protecting group.
Key Chemical Transformations
The unprotected ring nitrogen is a versatile handle for introducing further complexity, while the Boc group can be selectively removed when needed. This orthogonal reactivity is a cornerstone of its application in multi-step synthesis.[5]
Caption: Key reaction pathways for (R)-tert-Butyl pyrrolidin-3-ylcarbamate.
Role in Drug Discovery
tert-Butyl (3R)-pyrrolidin-3-ylcarbamate is a pharmacologically significant substructure used in the development of a wide range of therapeutic agents.[] Its defined stereochemistry is crucial for achieving selective interactions with chiral biological targets like enzymes and receptors.
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Antibacterial Agents: The pyrrolidine scaffold is a component of many compounds with antibacterial activity.[6][7] This building block allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the ring nitrogen.
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Antitumor Compounds: The rigid, three-dimensional structure of the pyrrolidine ring is valuable for designing inhibitors that fit into specific protein binding pockets, a common strategy in oncology research.[]
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CNS-Active Agents: Pyrrolidine derivatives are frequently found in compounds targeting the central nervous system (CNS), including anticonvulsants and receptor modulators.[1]
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Linker Chemistry: The diamine nature of the deprotected molecule makes it an effective linker for connecting different pharmacophores in the creation of complex molecules like PROTACs or targeted drug conjugates.[5]
Conclusion
tert-Butyl (3R)-pyrrolidin-3-ylcarbamate is a high-value, versatile chiral building block essential for modern drug discovery. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable tool for medicinal chemists. By providing a stereochemically defined scaffold with orthogonal protecting groups, it enables the efficient and controlled synthesis of complex molecular architectures, accelerating the development of novel therapeutics for a multitude of diseases.
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Synthesis and Characterization of Long-Chain Dialkyl Carbonate. (2014, February 15). Advanced Materials Research. Retrieved from [Link]
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Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (n.d.). ResearchGate. Retrieved from [Link]
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